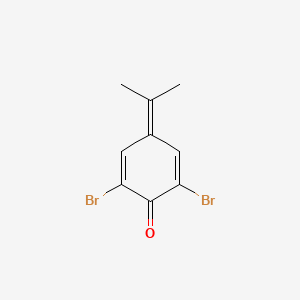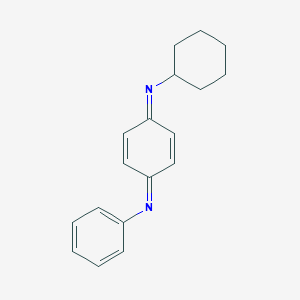
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine is an organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclohexyl group and a phenyl group attached to a cyclohexa-2,5-diene-1,4-diimine backbone, making it an interesting subject for studies in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine typically involves the condensation of cyclohexylamine and phenylamine with cyclohexa-2,5-diene-1,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the diimine structure. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the compound. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine oxides.
Reduction: Reduction reactions can convert the diimine to the corresponding diamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from these reactions include imine oxides, diamines, and substituted imines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .
作用機序
The mechanism by which (1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of endoplasmic reticulum stress pathways .
類似化合物との比較
Similar Compounds
(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one: This compound shares a similar dienone structure but lacks the cyclohexyl and phenylamine groups.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Another structurally related compound with potential antioxidant properties
Uniqueness
(1E,4E)-N~1~-Cyclohexyl-N~4~-phenylcyclohexa-2,5-diene-1,4-diimine stands out due to its unique combination of cyclohexyl and phenylamine groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
52870-44-7 |
|---|---|
分子式 |
C18H20N2 |
分子量 |
264.4 g/mol |
IUPAC名 |
1-N-cyclohexyl-4-N-phenylcyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C18H20N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2 |
InChIキー |
OSTLIVYSNQFRHL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N=C2C=CC(=NC3=CC=CC=C3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
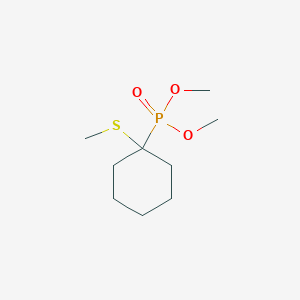
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)

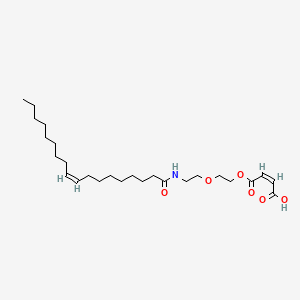
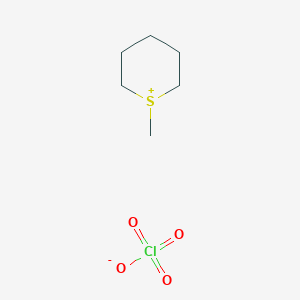
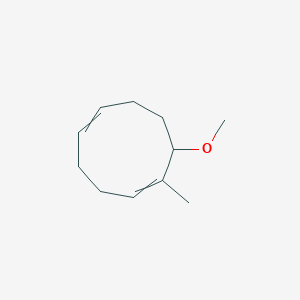
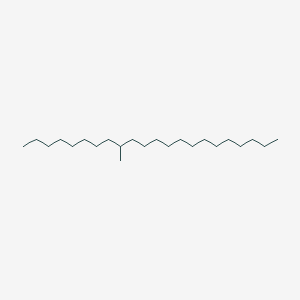

![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
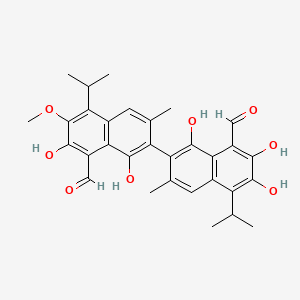
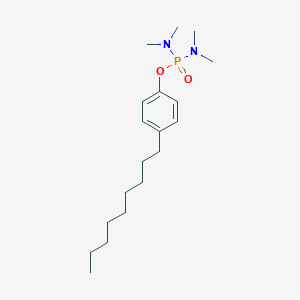
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
